Methyl 2-(2-(bromomethyl)phenyl)-2-(methoxyimino)acetate
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Overview
Description
Methyl 2-(2-(bromomethyl)phenyl)-2-(methoxyimino)acetate is an organic compound that belongs to the class of esters It features a bromomethyl group attached to a phenyl ring, which is further connected to a methoxyimino group and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-(bromomethyl)phenyl)-2-(methoxyimino)acetate typically involves the following steps:
Formation of Methoxyimino Group: The methoxyimino group can be introduced by reacting the intermediate with methoxyamine hydrochloride in the presence of a base like sodium carbonate.
Esterification: The final step involves esterification of the intermediate with methanol and an acid catalyst like sulfuric acid to form the acetate ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-(bromomethyl)phenyl)-2-(methoxyimino)acetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be a site for nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the bromine atom.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oximes or reduction to form amines.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).
Major Products
Nucleophilic Substitution: Substituted phenyl derivatives.
Oxidation: Oximes.
Reduction: Amines.
Hydrolysis: Carboxylic acids and alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the synthesis of biologically active compounds.
Medicine: Could be explored for the development of pharmaceutical agents due to its structural features.
Industry: May be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(2-(bromomethyl)phenyl)-2-(methoxyimino)acetate would depend on its specific application. In general, the bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems or chemical reactions. The methoxyimino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(2-chloromethyl)phenyl)-2-(methoxyimino)acetate: Similar structure but with a chloromethyl group instead of a bromomethyl group.
Methyl 2-(2-(bromomethyl)phenyl)-2-(hydroxyimino)acetate: Similar structure but with a hydroxyimino group instead of a methoxyimino group.
Uniqueness
Methyl 2-(2-(bromomethyl)phenyl)-2-(methoxyimino)acetate is unique due to the presence of both a bromomethyl group and a methoxyimino group, which can impart distinct reactivity and properties compared to its analogs.
Properties
IUPAC Name |
methyl (2Z)-2-[2-(bromomethyl)phenyl]-2-methoxyiminoacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO3/c1-15-11(14)10(13-16-2)9-6-4-3-5-8(9)7-12/h3-6H,7H2,1-2H3/b13-10- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDPXOYHMGOQPIV-RAXLEYEMSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=NOC)C1=CC=CC=C1CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=N\OC)/C1=CC=CC=C1CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115199-26-3 |
Source
|
Record name | Benzeneacetic acid, 2-(bromomethyl)-α-(methoxyimino)-, methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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